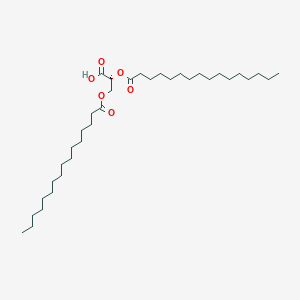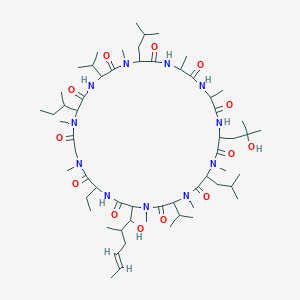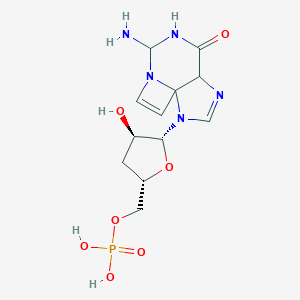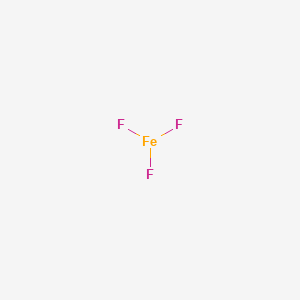
Ferric fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
See also: Ferric fluoride (preferred).
Aplicaciones Científicas De Investigación
Energy Storage and Conversion
Ferric fluoride (FeF3) is garnering interest in the field of energy storage and conversion. Particularly in Li-ion technology, FeF3 shows promise due to its ability to undergo multiple electrode reactions. These reactions can potentially enhance the energy stored in commercial cells. Iron trifluoride, with its relatively mild synthesis conditions, lower polarization, and environmental friendliness, is a focus of research efforts. Its electrochemistry, synthesis strategies, and improvement techniques for its high oxidation state and derivatives are being extensively studied (Conte & Pinna, 2014).
Water Treatment
Granular ferric hydroxide (GFH) has been evaluated for fluoride removal from aqueous solutions. Research demonstrates its potential utility in water treatment, especially for defluoridation. GFH can rapidly adsorb fluoride, and its adsorption capacity has been studied under various conditions, such as different pH levels and the presence of competing anions. The adsorption process involves a combination of surface adsorption, ion exchange, and pore diffusion (Kumar et al., 2009). Additionally, hydrous ferric oxide (HFO) has been synthesized and characterized for fluoride removal efficiency in water treatment applications. Its adsorption kinetics and equilibrium studies show that it is a viable option for defluoridation (Sujana et al., 2013).
Safety and Hazards
Direcciones Futuras
The increasing demand for ceramics from end-use sectors like Aerospace, Building and Construction, and medical is expected to drive the market for ferric fluoride . Moreover, the use of this compound and its derivatives in cross-coupling reactions particularly the biaryl compounds is expected to create a positive impact on the market .
Mecanismo De Acción
Target of Action
Ferric fluoride, also known as iron (III) fluoride, is an inorganic compound with the formula FeF₃ . It is mainly of interest to researchers
Mode of Action
It is known that this compound forms a thermally robust, antiferromagnetic solid consisting of high spin fe (iii) centers . This suggests that it may interact with its targets through ionic interactions, potentially altering their structure or function.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As an inorganic compound, it is likely to have different pharmacokinetic properties compared to organic drugs. It is slightly soluble in water , which may affect its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and ionic strength of the solution . Furthermore, its interaction with other ions present in the environment can potentially affect its action and stability.
Análisis Bioquímico
Biochemical Properties
Ferric fluoride’s role in biochemical reactions is not well-documented. Fluoride ions are known to interact with various enzymes and proteins. For instance, fluoride can inhibit enolase, a key enzyme in the glycolytic pathway
Cellular Effects
The cellular effects of this compound are not well-studied. Fluoride ions can have significant impacts on cellular processes. For example, fluoride can induce oxidative stress, leading to cell damage
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Fluoride ions are known to interfere with various cellular processes. For instance, fluoride can inhibit the activity of several enzymes involved in cellular metabolism
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Fluoride ions are known to have long-term effects on cellular function. For example, chronic exposure to fluoride can lead to cell damage and death
Dosage Effects in Animal Models
Fluoride ions have been shown to cause adverse effects at high doses in animals . These effects can include dental and skeletal fluorosis, a disease that can cause mottling of the teeth and calcification of ligaments .
Metabolic Pathways
This compound’s involvement in metabolic pathways is not well-understood. Fluoride ions can interfere with several metabolic processes. For example, fluoride can inhibit glycolysis, a key metabolic pathway
Transport and Distribution
Fluoride ions are known to be transported across cell membranes via various transporters
Subcellular Localization
Fluoride ions can accumulate in various subcellular compartments, including the cytosol
Propiedades
IUPAC Name |
iron(3+);trifluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXXPRJOPFJRHA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Fe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

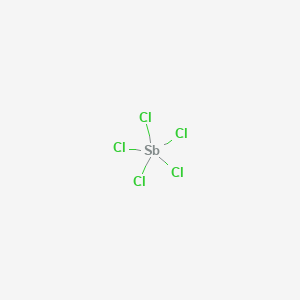
![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)
